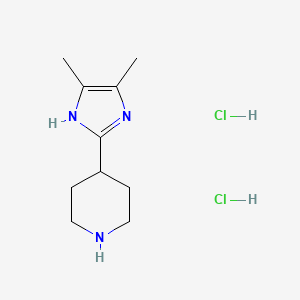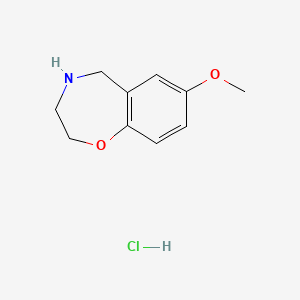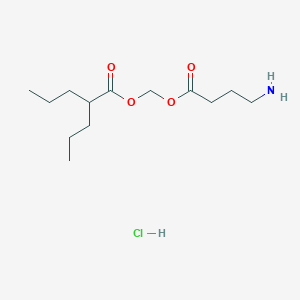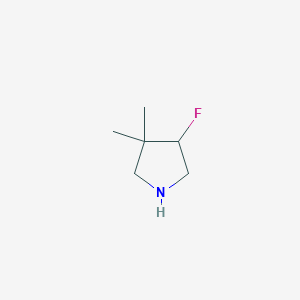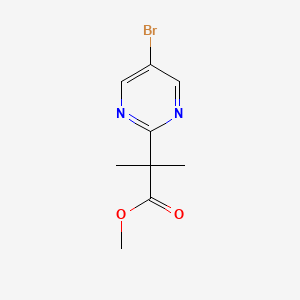
3-Chloro-6-ethynylisoquinoline
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of 3-Chloro-6-ethynylisoquinoline is 187.62 g/mol . It is a heterocyclic organic compound with a molecular formula of C11H6ClN.Physical And Chemical Properties Analysis
3-Chloro-6-ethynylisoquinoline has a molecular weight of 187.62 g/mol . More detailed physical and chemical properties are not available in the literature.Aplicaciones Científicas De Investigación
Chemistry and Synthesis
3-Chloro-6-ethynylisoquinoline falls under the category of quinoline derivatives, which are known for their significant chemical and pharmacological properties. Although specific studies on 3-Chloro-6-ethynylisoquinoline are not directly found, research on closely related chloroquinoline compounds provides insights into the potential applications and chemical behavior of similar compounds. For instance, chloroquinoline derivatives have been synthesized and explored for their biological activities, such as antimicrobial, antifungal, and antioxidant properties (Hamama et al., 2018; Tabassum et al., 2014). These studies highlight the versatility of chloroquinoline cores in synthesizing compounds with potential therapeutic applications.
Biological Evaluation and Potential Therapeutic Uses
Chloroquinoline derivatives have been evaluated for their biological activities, demonstrating potential as antimicrobial and antifungal agents. For example, novel chloroquinoline compounds exhibited significant activity against bacterial and fungal strains, suggesting their potential use in developing new antimicrobial therapies (Desai & Dodiya, 2014; Hassanin & Ibrahim, 2012). These findings underscore the importance of quinoline derivatives in medicinal chemistry, particularly in addressing resistance to current antimicrobial agents.
Antioxidant Properties
Research on quinoline derivatives, including those structurally related to 3-Chloro-6-ethynylisoquinoline, has also uncovered their potential as antioxidants. Studies have shown that certain chloroquinoline compounds possess radical-scavenging activities, indicating their utility in oxidative stress-related conditions (Kumar et al., 2007). This antioxidant activity is crucial for developing treatments for diseases where oxidative damage is a contributing factor.
Propiedades
IUPAC Name |
3-chloro-6-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c1-2-8-3-4-9-7-13-11(12)6-10(9)5-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEXOAMKLMWPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC(=NC=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-ethynylisoquinoline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Piperidin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472482.png)

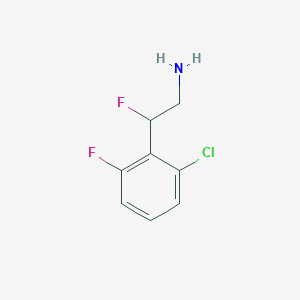
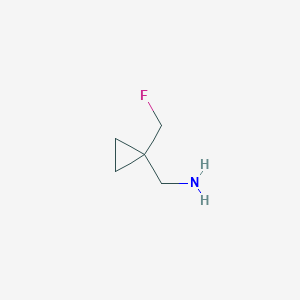
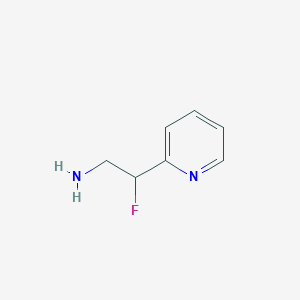
![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1472488.png)



